molecular formula C6H11ClN2 B065986 1-Ethyl-3-methylimidazolium chloride-d11 CAS No. 160203-52-1

1-Ethyl-3-methylimidazolium chloride-d11

Cat. No.: B065986
CAS No.: 160203-52-1
M. Wt: 157.68 g/mol
InChI Key: BMQZYMYBQZGEEY-WQTMNAJCSA-M
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Mechanism of Action

Target of Action

1-Ethyl-3-methylimidazolium chloride-d11, a deuterium-labeled variant of 1-Ethyl-3-methylimidazolium chloride , is primarily used as a tracer in the drug development process . It is also used as a precursor for imidazolium-based ionic liquids, catalysts in reactions, and in polymer synthesis . It can act as a ligand and adsorbent for metal ions and an inhibitor in enzyme-catalyzed reactions .

Mode of Action

The compound interacts with its targets through its ionic nature. As an ionic liquid, it possesses unique properties such as small vapor pressures, high thermal stabilities, and ionic conductivities . These properties allow it to interact effectively with various targets, including metal ions and enzymes .

Biochemical Pathways

It’s known that the compound can influence various reactions and processes due to its role as a catalyst, ligand, and inhibitor

Pharmacokinetics

Deuterium substitution, as seen in this compound, has been shown to potentially affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its role in the specific context. For instance, when used as a catalyst, it can accelerate reactions, and when used as an inhibitor, it can impede enzymatic reactions . The compound’s effects can also vary based on the type of cells or systems it interacts with.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, as an ionic liquid, its properties and interactions can be affected by temperature and pressure . Additionally, the presence of other substances, such as metal ions or enzymes, can also impact its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylimidazolium chloride-d11 is synthesized by the alkylation of 1-methylimidazole with ethyl chloride-d5. The reaction typically occurs under an inert atmosphere to prevent moisture and oxygen from interfering. The reaction conditions often involve heating the mixture to around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to achieve high isotopic purity, often exceeding 98% deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-3-methylimidazolium chloride-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-3-methylimidazolium chloride-d11 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a solvent in organic synthesis, particularly in reactions requiring high thermal stability and ionic conductivity.

    Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to dissolve a wide range of compounds.

    Industry: Utilized in electrochemical applications, including batteries and supercapacitors.

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-3-methylimidazolium chloride-d11 stands out due to its deuterium labeling, which provides unique advantages in research applications, particularly in tracing and studying complex biochemical pathways .

Properties

IUPAC Name

2,4,5-trideuterio-1-(1,1,2,2,2-pentadeuterioethyl)-3-(trideuteriomethyl)imidazol-3-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.ClH/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H/q+1;/p-1/i1D3,2D3,3D2,4D,5D,6D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQZYMYBQZGEEY-WQTMNAJCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C([N+](=C(N1C([2H])([2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584003
Record name 3-(~2~H_5_)Ethyl-1-(~2~H_3_)methyl(~2~H_3_)-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160203-52-1
Record name 3-(~2~H_5_)Ethyl-1-(~2~H_3_)methyl(~2~H_3_)-1H-imidazol-3-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160203-52-1
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